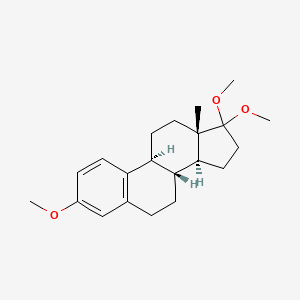
3,17,17-Trimethoxy-estra-1,3,5(10)-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,17,17-Trimethoxy-estra-1,3,5(10)-triene is a synthetic organic compound that belongs to the class of estrogens. Estrogens are steroid hormones that play a crucial role in the regulation of the reproductive system and secondary sexual characteristics. This compound is characterized by the presence of three methoxy groups attached to the steroid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,17,17-Trimethoxy-estra-1,3,5(10)-triene typically involves multiple steps, starting from a suitable steroid precursor. Common synthetic routes may include:
Methoxylation: Introduction of methoxy groups at specific positions on the steroid backbone using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Cyclization: Formation of the triene structure through cyclization reactions, often involving the use of strong acids or bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
3,17,17-Trimethoxy-estra-1,3,5(10)-triene can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of methoxy groups with other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Aplicaciones Científicas De Investigación
3,17,17-Trimethoxy-estra-1,3,5(10)-triene has various applications in scientific research, including:
Chemistry: Used as a model compound for studying the reactivity and properties of estrogens.
Biology: Investigated for its effects on cellular processes and hormone receptor interactions.
Medicine: Explored for potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the synthesis of other steroidal compounds and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,17,17-Trimethoxy-estra-1,3,5(10)-triene involves binding to estrogen receptors in target tissues. This binding activates specific signaling pathways that regulate gene expression and cellular functions. The compound’s effects are mediated through interactions with molecular targets such as DNA, RNA, and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: A natural estrogen with similar structural features but lacking methoxy groups.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing in the presence of an ethinyl group.
Mestranol: Another synthetic estrogen with a methoxy group at the 3-position.
Uniqueness
3,17,17-Trimethoxy-estra-1,3,5(10)-triene is unique due to the presence of three methoxy groups, which may influence its reactivity, binding affinity, and biological activity compared to other estrogens.
Propiedades
Fórmula molecular |
C21H30O3 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S)-3,17,17-trimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C21H30O3/c1-20-11-9-17-16-8-6-15(22-2)13-14(16)5-7-18(17)19(20)10-12-21(20,23-3)24-4/h6,8,13,17-19H,5,7,9-12H2,1-4H3/t17-,18-,19+,20+/m1/s1 |
Clave InChI |
GFEOSUPYTYBRND-ZRNYENFQSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(OC)OC)CCC4=C3C=CC(=C4)OC |
SMILES canónico |
CC12CCC3C(C1CCC2(OC)OC)CCC4=C3C=CC(=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


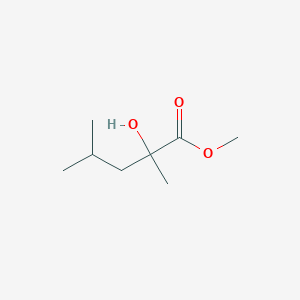
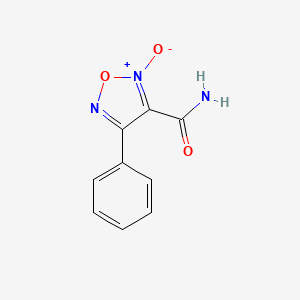
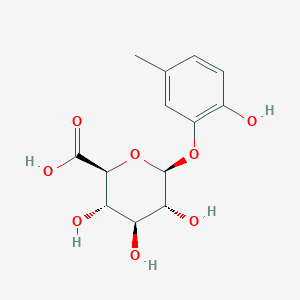
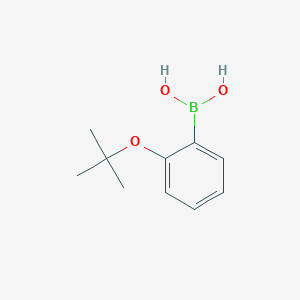
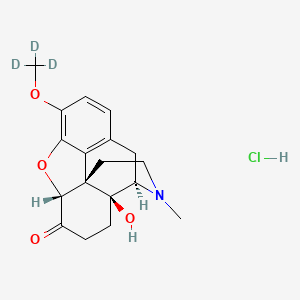
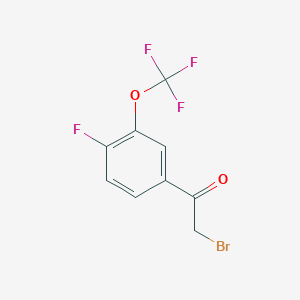
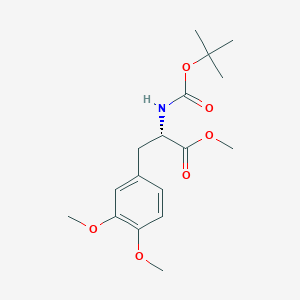
![2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B13442886.png)

![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)
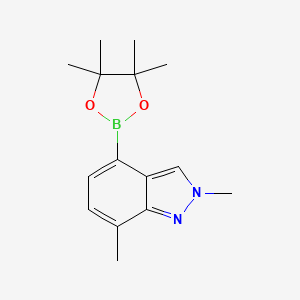
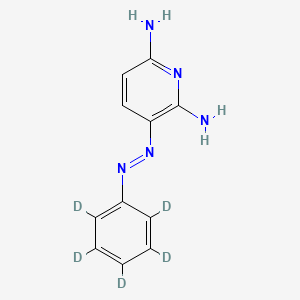
![(2S)-3-[3-[5-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13442913.png)
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
